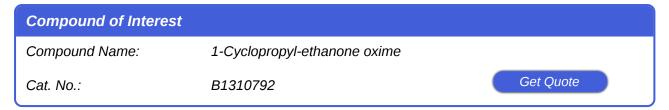


1-Cyclopropyl-ethanone Oxime: A Versatile Intermediate in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **1-cyclopropylethanone oxime** as a key intermediate in the synthesis of pharmaceutical compounds. The unique structural features of the cyclopropyl group, combined with the reactivity of the oxime moiety, make this compound a valuable building block in the development of novel therapeutics, particularly in the fields of antiviral and antifungal agents.

Introduction

1-Cyclopropyl-ethanone oxime, a derivative of cyclopropyl methyl ketone, serves as a versatile precursor in organic synthesis. The cyclopropyl ring, a highly strained three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles of the final drug substance. The oxime functional group provides a reactive handle for a variety of chemical transformations, including reduction, oxidation, and the formation of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of **1-cyclopropyl-ethanone oxime** is presented in the table below, providing essential data for reaction planning and execution.



Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO	[1]
Molecular Weight	99.13 g/mol	[1]
CAS Number	51761-72-9	[1]
Appearance	White crystalline solid	
Melting Point	67-69 °C	-
Boiling Point	198.5±23.0 °C at 760 mmHg	-
Density	1.0±0.1 g/cm³	-
рКа	11.84±0.20	-

Applications in Pharmaceutical Synthesis

While direct synthesis of currently marketed drugs from **1-cyclopropyl-ethanone oxime** is not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds, suggesting its potential as a key intermediate. The primary areas of application are in the synthesis of antiviral and antifungal agents.

Antiviral Agents

The cyclopropyl group is a known pharmacophore in several antiviral drugs. The incorporation of a cyclopropyl moiety can enhance the binding affinity of a drug to its target enzyme, often a viral polymerase or protease. While specific examples starting from **1-cyclopropyl-ethanone oxime** are not readily available in peer-reviewed literature, the synthesis of novel cyclopropyl nucleoside analogues as potential antiviral agents has been reported.[2]

Antifungal Agents

Oxime ethers and esters are known to possess significant antifungal activities.[3] The synthesis of novel oxime derivatives is a promising strategy for the development of new antifungal drugs, particularly those targeting the fungal enzyme lanosterol 14α -demethylase (CYP51). The cyclopropyl group can be incorporated to improve the potency and selectivity of these inhibitors.



Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **1-cyclopropylethanone oxime** and its potential derivatization for the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of 1-Cyclopropyl-ethanone Oxime

This protocol describes the synthesis of **1-cyclopropyl-ethanone oxime** from cyclopropyl methyl ketone and hydroxylamine hydrochloride.

Materials:

- · Cyclopropyl methyl ketone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate (CH₃COONa)
- Ethanol
- Water
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:



- In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropyl methyl ketone (1.0 eq) in ethanol.
- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
- Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of cyclopropyl methyl ketone.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, allow the mixture to cool to room temperature.
- Remove the ethanol by rotary evaporation.
- Extract the agueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 1-cyclopropyl-ethanone oxime.

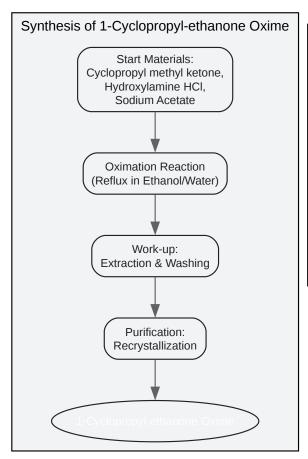
Expected Yield: 85-95%

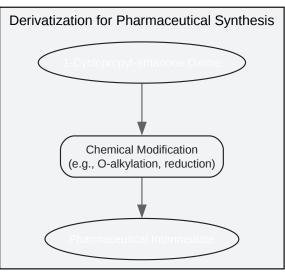
Purity: >98% (as determined by GC-MS and NMR)

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **1-cyclopropyl-ethanone oxime** and its subsequent use in the preparation of pharmaceutical intermediates.







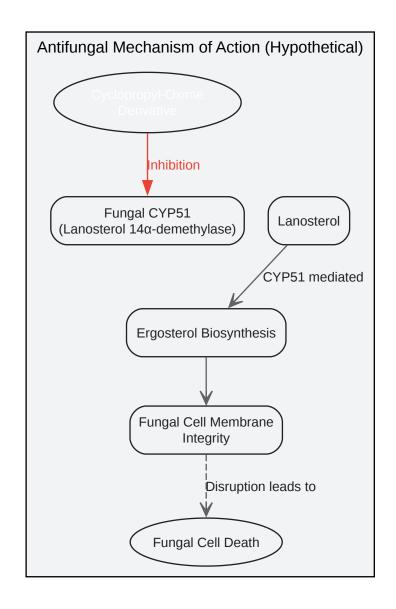
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Caption: General synthesis and derivatization workflow.

Signaling Pathway

While specific drugs derived from **1-cyclopropyl-ethanone oxime** are not yet established, a potential target for antifungal agents developed from this intermediate is the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase (CYP51). Inhibition of this enzyme disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to fungal cell death.





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